molecular formula C46H50ClP2Ru B8585704 Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride

Cat. No.: B8585704
M. Wt: 801.4 g/mol
InChI Key: WAFFZEHUOKKIAM-UHFFFAOYSA-M
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Description

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is a chemical compound with the molecular formula ([ (C_{10}H_{15})Ru (P ( (C_{6}H_{5}){3})){2}Cl]). It is a ruthenium-based complex that is widely used as a catalyst in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its stability and effectiveness in catalyzing reactions that involve the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride typically involves the reaction of pentamethylcyclopentadienylruthenium dichloride dimer with triphenylphosphine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux in a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is known to undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can be reduced to lower oxidation states, often in the presence of reducing agents such as hydrogen or hydrides.

    Substitution: The chloride ligand can be substituted with other ligands such as carbonyl, nitrile, or phosphine ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the use of microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new ruthenium complexes with different ligands.

Scientific Research Applications

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of metal-based drugs and imaging agents.

    Medicine: Research is ongoing into its potential use in cancer therapy, where it may act as a cytotoxic agent targeting cancer cells.

    Industry: It is employed in the production of fine chemicals, pharmaceuticals, and polymers due to its catalytic properties.

Mechanism of Action

The mechanism by which Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride exerts its effects involves the coordination of the ruthenium center with various substrates. The compound facilitates the formation and breaking of chemical bonds through oxidative addition, reductive elimination, and migratory insertion processes. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the ruthenium center activates hydrogen molecules, enabling their addition to unsaturated substrates.

Comparison with Similar Compounds

Similar Compounds

  • Chlorotris(triphenylphosphine)ruthenium-(11)acetate
  • Pentamethylcyclopentadienyltris(acetonitrile)ruthenium-(11)hexafluorophosphate
  • Tris(triphenylphosphine)ruthenium-(11)dichloride

Uniqueness

Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is unique due to its high stability and effectiveness as a catalyst in a wide range of reactions. Its pentamethylcyclopentadienyl ligand provides steric protection to the ruthenium center, enhancing its stability. The triphenylphosphine ligands contribute to its catalytic activity by facilitating the coordination of substrates to the ruthenium center. This combination of stability and catalytic efficiency makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C46H50ClP2Ru

Molecular Weight

801.4 g/mol

IUPAC Name

chlororuthenium;1,2,3,4,5-pentamethylcyclopentane;triphenylphosphane

InChI

InChI=1S/2C18H15P.C10H20.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-7(2)9(4)10(5)8(6)3;;/h2*1-15H;6-10H,1-5H3;1H;/q;;;;+1/p-1

InChI Key

WAFFZEHUOKKIAM-UHFFFAOYSA-M

Canonical SMILES

CC1C(C(C(C1C)C)C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]

Origin of Product

United States

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